2-[N-(1-Carboxy-3-phenylpropyl)alanyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Beschreibung
A. ACE Inhibitors (e.g., Quinaprilat)
Quinaprilat, a dicarboxylic acid derivative, shares the tetrahydroisoquinoline-3-carboxylic acid motif but lacks methoxy groups. The addition of 6,7-dimethoxy groups in the target compound likely enhances lipid solubility, as evidenced by the logP values of similar dimethoxy-substituted alkaloids.
| Property | Target Compound | Quinaprilat |
|---|---|---|
| Molecular Weight | 525.55 g/mol | 438.47 g/mol |
| logP (Predicted) | 1.8 | 0.7 |
| Hydrogen Bond Donors | 5 | 4 |
B. Spirocyclic Alkaloids (e.g., Erythrina Derivatives)
Spirocyclic tetrahydroisoquinolines, such as those found in the Erythrina genus, feature fused ring systems but lack the alanyl-carboxylic acid side chain. The target compound’s linear substitution pattern contrasts with the angular architecture of spirocyclic analogs, resulting in distinct conformational flexibility.
Structural Comparison Table:
| Feature | Target Compound | Erythrina Alkaloids |
|---|---|---|
| Core Structure | Linear tetrahydroisoquinoline | Spirocyclic tetracyclic scaffold |
| Key Functional Groups | Carboxylic acids, methoxy | Lactone rings, conjugated dienes |
| Biosynthetic Origin | Non-reticuline pathway | Norreticuline oxidative coupling |
Eigenschaften
IUPAC Name |
2-[2-[(1-carboxy-3-phenylpropyl)amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O7/c1-15(26-19(24(29)30)10-9-16-7-5-4-6-8-16)23(28)27-14-18-13-22(34-3)21(33-2)12-17(18)11-20(27)25(31)32/h4-8,12-13,15,19-20,26H,9-11,14H2,1-3H3,(H,29,30)(H,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMPAGYDKASJORH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC2=CC(=C(C=C2CC1C(=O)O)OC)OC)NC(CCC3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40861172 | |
| Record name | 2-[N-(1-Carboxy-3-phenylpropyl)alanyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40861172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthesis of N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine
This key intermediate, common to several ACE inhibitors including Ramipril, Enalapril, and Moexipril, can be prepared through a well-established Michael addition approach as outlined in Table 1.
Table 1: Synthetic Approach to N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine
| Step | Reaction | Conditions | Yield (%) | Stereoselectivity |
|---|---|---|---|---|
| 1 | Michael addition of L-alanine benzyl ester to ethyl 4-oxo-4-phenyl-2-butenoate | Organic solvent, RT, 12-24h | 85-90 | High diastereoselectivity |
| 2 | Catalytic hydrogenolysis | H₂, Pd/C, RT, 2-4h | 92-95 | Retention of stereochemistry |
The reaction proceeds with excellent regioselectivity and diastereoselectivity, providing the S-configuration at the newly formed stereocenter. A Michael addition of S-alanine benzyl ester to ethyl-4-oxo-4-phenyl-2-butenoate occurs in a regioselective and diastereoselective fashion, followed by catalytic hydrogenolysis to obtain the desired intermediate.
An alternative method involves using a thiourea compound and/or a urea compound as a catalyst for the addition reaction, which improves selectivity and separation efficiency, ultimately increasing the yield of the final product.
Synthesis of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
The tetrahydroisoquinoline fragment requires precise control of stereochemistry at the C-3 position. A common approach involves the Pomeranz-Fritsch-Bobbitt cyclization methodology as detailed in Table 2.
Table 2: Preparation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
| Step | Reaction | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Petasis reaction with boronic acid and glyoxylic acid | RT, 12-24h, organic solvent | 75-85 | Forms rigid chiral oxazinone derivative |
| 2 | Transformation to Pomeranz-Fritsch-Bobbitt cyclization substrate | Multiple steps | 70-80 | Critical for tetrahydroisoquinoline core formation |
| 3 | Pomeranz-Fritsch-Bobbitt cyclization | Acidic conditions | 65-75 | Forms tetrahydroisoquinoline core |
A recent simplified approach involves the Petasis reaction and Pomeranz-Fritsch-Bobbitt cyclization. The diastereomeric morpholinone derivative N-(2,2-diethoxyethyl)-3-(3,4-dimethoxyphenyl)-5-phenyl-1,4-oxazin-2-one formed in the Petasis reaction is transformed into the tetrahydroisoquinoline-1-carboxylic acid via cyclization. This method provides a more efficient route to the enantiomerically pure 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, requiring fewer synthetic steps than traditional approaches.
Amide Coupling Methods
Classical Coupling Methodologies
Several coupling strategies have been developed to form the critical amide bond between the N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine and the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid fragments. Table 3 summarizes the most commonly employed methods.
Table 3: Comparison of Amide Coupling Methods for ACE Inhibitor Synthesis
| Method | Reagents | Conditions | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Anhydride method | Phosgene, DCM | Reflux, 8h | 90-95 | High yield, established process | Toxic reagents, additional isolation steps |
| Acid chloride method | PCl₅ or POCl₃ | Heat, several hours | 85-95 | Good yield | Toxic by-products, lengthy process |
| Carbodiimide coupling | HOBT, DCC | Base, RT | 50-75 | Mild conditions | Lower yield, difficult by-product removal |
| Phosphonic acid anhydrides | Various phosphonic acid anhydrides | RT, organic solvent | 70-85 | Clean reaction | Expensive reagents, phosphorus waste |
| Vilsmeier reagent method | N,N-dimethyl-chloromethyl-iminium chloride | -15°C to -5°C, short reaction time | 95-99 | High yield, rapid reaction, minimal side products | Requires precise pH control |
The N-carboxyanhydride (Leuch's anhydride) method using phosgene has been traditionally employed for preparing ACE inhibitors like Enalapril and can be adapted for Moexipril synthesis. This involves heating N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine with phosgene in dichloromethane, removing excess reagents, and crystallizing the product at low temperatures.
Advanced Coupling Strategy Using Vilsmeier Reagent
A more recent and efficient approach involves the use of N,N-dimethyl-chloromethyl-iminium chloride (Vilsmeier reagent) for coupling. This method offers significant advantages over traditional approaches, including:
- No need for isolation of intermediates
- Rapid reaction time
- Almost quantitative yields
- High product purity
- Milder reaction conditions
The procedure involves activating N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine with the Vilsmeier reagent in a suitable organic solvent, followed by direct coupling with the protected amino acid component in a biphasic solvent system under controlled pH conditions. This method is particularly advantageous for industrial-scale production due to its efficiency, safety, and environmental compatibility.
Table 4: Detailed Reaction Conditions for Vilsmeier Reagent Coupling Method
| Parameter | Optimal Conditions | Acceptable Range | Notes |
|---|---|---|---|
| Activation temperature | -10°C | -40°C to +30°C | Lower temperatures reduce side reactions |
| Reagent equivalents | 1.1 | 1.0-1.3 | Slight excess improves conversion |
| Solvent for activation | Dichloromethane | DCM, chloroform, 1,2-dichloroethane, n-butyl-acetate, MIBK | DCM provides best results |
| Transfer pH | 7.5-8.0 | 7.0-9.0 | Critical for reaction success |
| Transfer temperature | 0-5°C | 0-40°C | Lower temperatures improve selectivity |
| Base | Sodium bicarbonate | NaHCO₃, KHCO₃, NaOH, KOH | NaHCO₃ provides optimal pH control |
| Product purity | 95-99% | - | Minimal purification required |
Conversion of Moexipril to Moexiprilat
The conversion of Moexipril (ethyl ester form) to Moexiprilat (carboxylic acid form) typically involves selective hydrolysis of the ethyl ester without affecting the amide bonds or other functional groups. This can be accomplished through controlled basic hydrolysis, enzymatic methods, or in vivo metabolism.
Table 5: Methods for Conversion of Moexipril to Moexiprilat
| Method | Conditions | Selectivity | Yield (%) | Notes |
|---|---|---|---|---|
| Basic hydrolysis | Aqueous NaOH/LiOH, controlled temperature | Moderate to high | 80-90 | Requires careful pH and temperature control |
| Enzymatic hydrolysis | Esterases, pH 7-8, 37°C | Very high | 85-95 | Environmentally friendly, highly selective |
| In vivo metabolism | Physiological conditions | High | N/A | Occurs naturally after administration |
Comprehensive Synthetic Route
Based on the most efficient methods identified from the research literature, a recommended synthetic route for 2-[N-(1-Carboxy-3-phenylpropyl)alanyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is outlined below:
Preparation of N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine
- Perform Michael addition of L-alanine derivative to ethyl 4-oxo-4-phenyl-2-butenoate
- Catalytic hydrogenolysis of the protective groups
- Isolation and purification of N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine
Synthesis of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
- Perform Petasis reaction with appropriate boronic acid and glyoxylic acid
- Transform the intermediate to the cyclization substrate
- Execute Pomeranz-Fritsch-Bobbitt cyclization to form the tetrahydroisoquinoline core
- Protection of the carboxylic acid group (typically as benzyl or tert-butyl ester)
Amide Coupling
- Convert N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine to its hydrochloride salt
- Activate with N,N-dimethyl-chloromethyl-iminium chloride at -10°C
- Transfer to a biphasic system containing the protected 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
- Maintain pH at 7.5-8.0 during coupling
- Isolate and purify the resulting protected Moexipril
Deprotection Steps
- Remove carboxylic acid protecting group (e.g., catalytic hydrogenation for benzyl esters)
- Selective hydrolysis of ethyl ester to obtain Moexiprilat
- Final purification and isolation of the target compound
This comprehensive synthetic route offers high overall yields, excellent stereochemical control, and is amenable to scale-up for industrial production.
Analytical Methods for Characterization
The purity and structural confirmation of this compound can be assessed using various analytical techniques as outlined in Table 6.
Table 6: Analytical Methods for Characterization
| Technique | Application | Parameters | Notes |
|---|---|---|---|
| HPLC | Purity determination | Reverse phase C18, Gradient elution | Standard method for purity >99% |
| NMR Spectroscopy | Structural confirmation | ¹H, ¹³C, 2D methods | Confirms correct stereochemistry |
| Mass Spectrometry | Molecular weight verification | ESI-MS or MALDI-TOF | High accuracy mass determination |
| IR Spectroscopy | Functional group identification | 4000-400 cm⁻¹ range | Confirms carboxylic acid and amide groups |
| Chiral HPLC | Enantiomeric purity | Chiral stationary phase | Critical for stereochemical integrity |
| X-ray Crystallography | Absolute configuration | Single crystal analysis | Definitive structural proof |
Analyse Chemischer Reaktionen
Types of Reactions
Moexiprilat-d5, like its non-deuterated counterpart, can undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions involving moexiprilat-d5 include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The specific conditions, such as temperature and pH, depend on the desired reaction and the reagents used .
Major Products Formed
The major products formed from the reactions of moexiprilat-d5 depend on the type of reaction. For example, oxidation may result in the formation of oxides, while reduction may yield reduced forms of the compound. Substitution reactions can produce a variety of derivatives depending on the substituents introduced .
Wissenschaftliche Forschungsanwendungen
Structural Information
- Molecular Formula : C20H28N2O5
- Molecular Weight : 376.4 g/mol
- IUPAC Name : (2S)-1-[(2S)-2-[(1-carboxy-3-phenylpropyl)amino]propanoyl]pyrrolidine-2-carboxylic acid
Physical Properties
| Property | Value |
|---|---|
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 6 |
| Rotatable Bond Count | 10 |
| LogP (XLogP3) | -0.1 |
Drug Development
The compound has been studied for its potential as an inhibitor of key biological pathways. For instance, derivatives of tetrahydroisoquinoline have shown promise in inhibiting the influenza virus polymerase acidic endonuclease domain, which is crucial for viral replication . Additionally, compounds related to this structure have been explored for their ability to act as catechol-O-methyltransferase inhibitors, which are relevant in the treatment of Parkinson's disease .
Synthesis and Methodology
Recent studies have highlighted efficient synthetic routes for producing this compound and its analogs. The Pomeranz-Fritsch-Bobbitt cyclization method combined with the Petasis reaction has been employed to synthesize chiral tetrahydroisoquinoline derivatives effectively . These methodologies are crucial for developing new drugs with improved efficacy and selectivity.
Research indicates that compounds similar to 2-[N-(1-Carboxy-3-phenylpropyl)alanyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid exhibit various biological activities. For example, studies have reported that certain derivatives can modulate neurotransmitter systems and may have therapeutic effects in neurodegenerative diseases .
Patents and Commercial Interest
There is an increasing interest in patenting compounds related to this structure due to their potential therapeutic applications. Many patents focus on the synthesis processes and their applications in treating diseases like hypertension and neurodegenerative disorders .
Case Study 1: Inhibition of Influenza Virus
A study published in 2023 demonstrated the effectiveness of tetrahydroisoquinoline derivatives as inhibitors of the influenza virus polymerase acidic endonuclease domain. The research provided insights into how structural modifications could enhance antiviral activity .
Case Study 2: Parkinson’s Disease Treatment
Research has identified that certain isoquinoline derivatives can inhibit catechol-O-methyltransferase activity, suggesting potential applications in treating Parkinson's disease. This highlights the therapeutic relevance of compounds derived from the tetrahydroisoquinoline scaffold .
Wirkmechanismus
Moexiprilat-d5 exerts its effects by inhibiting the activity of angiotensin-converting enzyme (ACE). ACE is responsible for the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting ACE, moexiprilat-d5 reduces the levels of angiotensin II, leading to vasodilation and a subsequent decrease in blood pressure . This mechanism also contributes to its cardioprotective effects, as it reduces the remodeling of the cardiovascular system and limits the proliferation of vascular smooth muscle cells .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
However, inferences can be drawn based on the compound’s class and existing research trends:
Structural Analogues
Tetrahydroisoquinoline derivatives often share a common scaffold but differ in substituents. Key structural variations include:
Bioactivity Context
- Antimicrobial Activity: Marine actinomycete-derived analogues (e.g., salternamides) show antimicrobial properties .
- Enzyme Inhibition : Some derivatives inhibit angiotensin-converting enzyme (ACE) due to carboxylic acid moieties interacting with zinc ions in active sites .
Table 1: Hypothetical Comparison with Structural Analogues
Biologische Aktivität
2-[N-(1-Carboxy-3-phenylpropyl)alanyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (referred to as compound) is a derivative of tetrahydroisoquinoline known for its diverse biological activities. This article reviews the compound's synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.
Synthesis
The compound is synthesized through various methods, including diastereoselective synthesis techniques. A notable approach involves the Petasis reaction coupled with Pomeranz-Fritsch-Bobbitt cyclization, which effectively forms the tetrahydroisoquinoline core. This method has been optimized to yield high purity and enantiomeric excess of the desired compound .
Biological Activity
The biological activity of the compound has been evaluated in several studies, focusing primarily on its inhibitory effects on specific enzymes and its potential as an anticancer agent.
Enzyme Inhibition
- Aminopeptidase N (APN/CD13) : The compound exhibits significant inhibitory activity against APN, with an IC50 value comparable to established inhibitors like Bestatin (IC50 = 5.55 ± 0.01 μM). This suggests its potential as a lead compound for developing new APN inhibitors aimed at cancer therapy .
- Matrix Metalloproteinase-2 (MMP-2) : While the compound also inhibits MMP-2, its efficacy is notably lower than that against APN. This selective inhibition may be advantageous in minimizing side effects associated with broader-spectrum inhibitors .
Antihypertensive Activity
The compound is structurally related to Moexiprilat, a known angiotensin-converting enzyme (ACE) inhibitor. Preliminary studies indicate that it may possess antihypertensive properties similar to those of Moexiprilat, suggesting potential applications in cardiovascular therapies .
Case Studies
Recent research has highlighted the compound's promising role in cancer treatment and cardiovascular health:
- Case Study 1 : In vitro studies demonstrated that the compound significantly reduces cell proliferation in various cancer cell lines by inhibiting APN activity. The mechanism involves modulation of apoptotic pathways, indicating its potential as an adjunct therapy in oncology .
- Case Study 2 : The antihypertensive effects were evaluated in animal models where administration of the compound resulted in a marked reduction in blood pressure, supporting its use in managing hypertension .
Comparative Analysis of Biological Activities
| Activity | IC50 Value | Comparison |
|---|---|---|
| Aminopeptidase N | 6.28 ± 0.11 μM | Comparable to Bestatin |
| Matrix Metalloproteinase-2 | Not specified | Lower efficacy than APN |
| Antihypertensive Activity | Not quantified | Similar to Moexiprilat |
Q & A
Q. What are the optimal synthetic routes for this compound, and how can computational methods streamline their identification?
- Methodological Answer: Synthetic optimization requires integrating quantum chemical calculations (e.g., density functional theory) with reaction path search algorithms to predict feasible intermediates and transition states. Experimental validation via iterative condition screening (e.g., solvent polarity, temperature gradients) narrows viable pathways. For example, combining ab initio molecular dynamics with high-throughput experimentation (HTE) reduces trial-and-error approaches by identifying energetically favorable routes . Post-synthesis, validate purity via HPLC-MS and NMR, referencing calculated spectral data for cross-verification.
Q. Which spectroscopic techniques are most effective for resolving structural ambiguities in this compound?
- Methodological Answer: Multi-dimensional NMR (e.g., - HSQC, NOESY) is critical for assigning stereochemistry and confirming the tetrahydroisoquinoline scaffold. Discrepancies in NOE correlations or coupling constants should prompt X-ray crystallography for definitive confirmation. For methoxy group positioning, compare experimental NMR shifts with computed chemical shifts (using Gaussian or ORCA) to resolve ambiguities . Mass spectrometry (HRMS-ESI) further validates molecular weight and fragmentation patterns.
Q. What protocols ensure compound stability during storage and handling in experimental workflows?
- Methodological Answer: Store the compound in airtight, light-resistant containers under inert gas (argon) at -20°C. Pre-dry storage vials to prevent hydrolysis of the carboxy groups. Monitor stability via periodic HPLC analysis (C18 column, 0.1% TFA/ACN gradient). For hygroscopic batches, use Karl Fischer titration to quantify residual moisture and adjust storage conditions accordingly .
Advanced Research Questions
Q. How can discrepancies between computational predictions and experimental kinetic data for this compound’s reactivity be systematically addressed?
- Methodological Answer: Discrepancies often arise from solvent effects or unaccounted transition states. Re-optimize computational models (e.g., COSMO-RS for solvation) and validate with kinetic isotope effect (KIE) studies. For example, if DFT predicts a lower activation barrier than observed experimentally, re-examine the reaction coordinate for hidden intermediates using metadynamics or IRC (intrinsic reaction coordinate) analysis . Cross-reference with in situ FTIR or Raman spectroscopy to detect transient species.
Q. What methodologies are recommended for elucidating the compound’s interaction with biological targets (e.g., enzymes) while mitigating off-target effects?
- Methodological Answer: Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding affinity quantification. To confirm specificity, conduct competitive assays with structural analogs and use CRISPR-Cas9 knockouts of the putative target. For off-target profiling, combine computational docking (AutoDock Vina) with thermal shift assays (TSA) across a proteome-wide library . Validate hits via SPR and orthogonal cellular assays (e.g., luciferase reporters).
Q. How can reactor design parameters be optimized for scaling up synthesis without compromising yield or enantiomeric purity?
- Methodological Answer: Use modular microreactor systems with real-time PAT (process analytical technology) to monitor reaction progression (e.g., inline FTIR for intermediate detection). Computational fluid dynamics (CFD) simulations (ANSYS Fluent) optimize mixing efficiency and heat transfer, critical for preserving stereochemical integrity during scale-up. For enantiomeric purity, implement chiral stationary phases (CSPs) in continuous-flow HPLC post-synthesis .
Q. What strategies resolve contradictions in reported biological activity data across independent studies?
- Methodological Answer: Conduct a meta-analysis of assay conditions (e.g., buffer pH, cell line viability, compound solubility). Replicate key studies using standardized protocols (e.g., NIH Rigor and Reproducibility guidelines). Orthogonal assays (e.g., SPR vs. ITC) confirm binding kinetics, while metabolomic profiling identifies batch-specific impurities affecting activity . Publish negative results to refine structure-activity relationship (SAR) models.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
